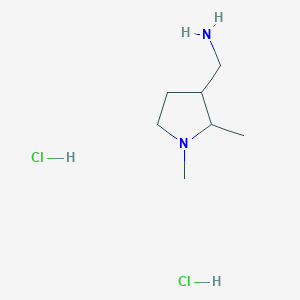
2-ammonio-2-deoxy-D-glucopyranose 6-phosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine 6-phosphate is a naturally occurring monosaccharide that plays a crucial role in the hexosamine biosynthesis pathway. It is produced by the enzyme glucosamine-6-phosphate deaminase from fructose 6-phosphate and glutamine . This compound is essential in the synthesis of glycosylated proteins and lipids, which are vital for various biological functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucosamine 6-phosphate can be synthesized through the enzymatic conversion of fructose 6-phosphate and glutamine by glucosamine-6-phosphate deaminase . This reaction occurs under mild conditions, typically at physiological pH and temperature.
Industrial Production Methods: Industrial production of D-glucosamine 6-phosphate often involves microbial fermentation. This method is preferred due to its economic and eco-friendly nature . Genetically modified bacterial strains are used to enhance the yield and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucosamine 6-phosphate undergoes several types of chemical reactions, including:
Isomerization: Conversion to D-fructose 6-phosphate and ammonia by glucosamine-6-phosphate deaminase.
Hydrolysis: Breakdown into simpler sugars and amino acids under acidic or enzymatic conditions.
Common Reagents and Conditions:
Isomerization: Catalyzed by glucosamine-6-phosphate deaminase in the presence of water.
Hydrolysis: Typically involves acidic conditions or specific enzymes.
Major Products:
Isomerization: Produces D-fructose 6-phosphate and ammonia.
Hydrolysis: Results in simpler sugars and amino acids.
Aplicaciones Científicas De Investigación
D-Glucosamine 6-phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of glycosylated proteins and lipids.
Biology: Plays a role in the hexosamine biosynthesis pathway, which is crucial for cellular metabolism.
Medicine: Investigated for its potential in treating osteoarthritis and other joint-related conditions.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
D-Glucosamine 6-phosphate exerts its effects primarily through its role in the hexosamine biosynthesis pathway. It is converted to D-fructose 6-phosphate and ammonia by glucosamine-6-phosphate deaminase . This conversion is essential for the synthesis of glycosylated proteins and lipids, which are vital for various cellular functions .
Molecular Targets and Pathways:
Hexosamine Biosynthesis Pathway: D-Glucosamine 6-phosphate is a key intermediate in this pathway.
Enzymatic Targets: Glucosamine-6-phosphate deaminase is the primary enzyme involved in its metabolism.
Comparación Con Compuestos Similares
Glucosamine: A related amino sugar that is also involved in the synthesis of glycosylated proteins and lipids.
N-Acetylglucosamine: Another amino sugar that plays a similar role in cellular metabolism.
Uniqueness: D-Glucosamine 6-phosphate is unique due to its specific role in the hexosamine biosynthesis pathway and its conversion to D-fructose 6-phosphate and ammonia . This specific function distinguishes it from other similar compounds like glucosamine and N-acetylglucosamine .
Propiedades
Fórmula molecular |
C6H13NO8P- |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-azaniumyl-3,4,6-trihydroxyoxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6?/m1/s1 |
Clave InChI |
XHMJOUIAFHJHBW-IVMDWMLBSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
SMILES canónico |
C(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)




![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)

![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
